molecular formula C15H18O5 B2453238 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester CAS No. 94195-90-1

2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester

Cat. No. B2453238
CAS RN: 94195-90-1
M. Wt: 278.304
InChI Key: WASNGNOCYWVARI-UHFFFAOYSA-N
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Description

The compound “2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura cross-coupling is another commonly used method for carbon–carbon bond formation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and Suzuki–Miyaura cross-coupling . Other reactions could involve nucleophilic addition or substitution .

Scientific Research Applications

Polymer Solar Cells

One significant application area is in polymer solar cells, where compounds with similar structures to 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester, such as fullerene derivatives, are utilized as acceptor materials and interfacial layers to enhance photovoltaic performance. Menglan Lv et al. (2014) demonstrated the use of an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, achieving a moderate power conversion efficiency (PCE) of 3.1%. This research highlights the potential of using structurally related compounds in the development of efficient organic photovoltaic devices (Lv et al., 2014).

Anticoagulant Synthesis Intermediate

The compound also finds application as an intermediate in the synthesis of pharmaceuticals. Qing Wang et al. (2017) reported on the X-ray powder diffraction data for a compound that is an important intermediate in the synthesis of apixaban, an anticoagulant. This illustrates the role of structurally related compounds in the synthesis of critical pharmaceutical agents (Wang et al., 2017).

Antimicrobial Activity

In the realm of antimicrobial research, compounds with similar structures have been synthesized and tested for their efficacy. For example, Pratibha Sharma et al. (2004) synthesized a series of compounds that showed potential antimicrobial activities, indicating the relevance of these chemical structures in developing new antimicrobial agents (Sharma et al., 2004).

Organic Electronics and Photovoltaic Research

Compounds related to 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester are also explored for their electronic properties in the context of organic electronics. Di Ma et al. (2014) investigated amine-based fullerene derivatives as cathode interfacial materials in inverted polymer solar cells, leading to improved device performance (Ma et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the nature of its functional groups. In the case of similar compounds, reactions often proceed via a radical approach or through transmetalation .

Future Directions

The future directions in the study and application of this compound could involve further development of the protodeboronation process and the Suzuki–Miyaura cross-coupling . Additionally, the exploration of new synthetic routes and applications could also be a part of future research.

properties

IUPAC Name

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-6-5-7-12(8-11)19-3/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASNGNOCYWVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester

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